molecular formula C21H21BrN6O3 B4357268 [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone CAS No. 7167-13-7

[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone

Cat. No.: B4357268
CAS No.: 7167-13-7
M. Wt: 485.3 g/mol
InChI Key: IAKDWPBMJSEOHM-UHFFFAOYSA-N
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Description

[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is a complex organic compound that features a combination of bromobenzyl, nitrotriazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone typically involves multiple steps:

    Formation of 2-bromobenzyl chloride: This can be achieved by reacting 2-bromotoluene with chlorine in the presence of a catalyst.

    Synthesis of 3-nitro-1H-1,2,4-triazole: This involves nitration of 1H-1,2,4-triazole using a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The 2-bromobenzyl chloride is reacted with piperazine to form 1-(2-bromobenzyl)piperazine.

    Final Coupling: The 1-(2-bromobenzyl)piperazine is then reacted with 4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl} chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 1-(2-aminobenzyl)-4-{4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine.

    Oxidation: Formation of 1-(2-carboxybenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine.

Scientific Research Applications

[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitrotriazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with specific proteins or enzymes in the body, altering their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine
  • 1-(2-fluorobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine
  • 1-(2-iodobenzyl)-4-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoyl}piperazine

Uniqueness

[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN6O3/c22-19-4-2-1-3-18(19)14-25-9-11-26(12-10-25)20(29)17-7-5-16(6-8-17)13-27-15-23-21(24-27)28(30)31/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDWPBMJSEOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=C(C=C3)CN4C=NC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413491
Record name [4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-13-7
Record name [4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone
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[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone

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